molecular formula C19H15N3O4 B11372066 Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate

Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate

Cat. No.: B11372066
M. Wt: 349.3 g/mol
InChI Key: UCPLWEMSUPYHCJ-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that includes a pyridazinone ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

methyl 4-[(4-oxo-1-phenylpyridazine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C19H15N3O4/c1-26-19(25)13-7-9-14(10-8-13)20-18(24)17-16(23)11-12-22(21-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,20,24)

InChI Key

UCPLWEMSUPYHCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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